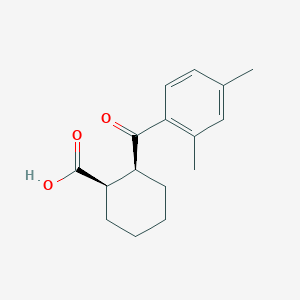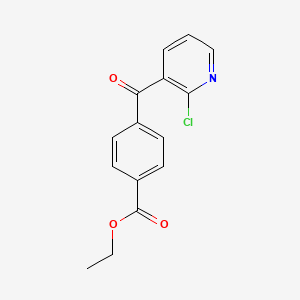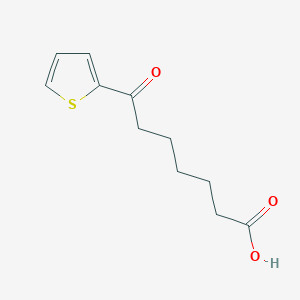
7-Oxo-7-(2-thienyl)heptanoic acid
Overview
Description
7-Oxo-7-(2-thienyl)heptanoic acid is a compound with the molecular formula C11H14O3S . It is a derivative of heptanoic acid, which is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors .
Synthesis Analysis
The synthesis of 7-oxoheptanoic acid involves the addition of IBX (1.0 g, 3.5 mmol, 1.5 eq) to a solution of 6-hydroxyhexanoic acid (0.60 g,4.5 mmol) in DMSO (10 mL). The mixture is stirred for 6 hours and quenched by the addition of water .Molecular Structure Analysis
The molecular structure of 7-Oxo-7-(2-thienyl)heptanoic acid can be found in various chemical databases . The compound has a molecular weight of 226.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Oxo-7-(2-thienyl)heptanoic acid include its structure, formula, and molecular weight . More detailed information such as its density, melting point, and boiling point may be found in MSDS documents .Scientific Research Applications
Synthesis and Chemical Structures
The structural and synthetic studies related to 7-Oxo-7-(2-thienyl)heptanoic acid and its analogs provide insight into their potential applications in scientific research. For instance, the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, showcases the compound's relevance in developing antibiotic structures, highlighting its importance in medicinal chemistry and pharmaceutical research (Chiba, Sakaki, Takahashi, & Kaneko, 1985). Additionally, the chemistry of thienopyridines, which involves synthetic routes from N-oxides, emphasizes the compound's utility in synthesizing various derivatives with potential biological activities (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Crystal Structures and Molecular Interactions
The study of crystal structures and molecular interactions of compounds similar to 7-Oxo-7-(2-thienyl)heptanoic acid, such as 6-(4-chlorophenylamino)6-oxohexanoic acid and 7-oxo-7(phenylamino)heptanoic acid, provides valuable insights into their potential applications in material science and drug design, by understanding their hydrogen-bond networks and structural properties (Feeder & Jones, 1994).
Polymer Solar Cells and Material Science
The application of related compounds in the development of efficient ternary blend polymer solar cells, with a focus on materials such as indene-C60 bisadduct as an electron-cascade acceptor, indicates the potential of 7-Oxo-7-(2-thienyl)heptanoic acid analogs in renewable energy technologies. This study reveals how modifying molecular structures can influence the performance of solar cells, thereby contributing to advancements in the field of energy and environmental science (Cheng, Li, & Zhan, 2014).
Prostaglandin Analogues and Biological Activity
Research on prostaglandin isosteres, including compounds structurally related to 7-Oxo-7-(2-thienyl)heptanoic acid, demonstrates their capability to mimic prostaglandins in biological systems, suggesting their potential in therapeutic applications. This aspect is crucial for drug development, as it opens up possibilities for creating novel therapeutic agents with specific biological activities (Smith, Lee, Gould, & Cragoe, 1977).
Safety And Hazards
When handling 7-Oxo-7-(2-thienyl)heptanoic acid, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided, and the formation of dust and aerosols should be prevented . The compound is classified as having acute toxicity (H302), skin irritant (H315), eye irritant (H319), and specific target organ toxicity (H335) .
properties
IUPAC Name |
7-oxo-7-thiophen-2-ylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c12-9(10-6-4-8-15-10)5-2-1-3-7-11(13)14/h4,6,8H,1-3,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQQQAMZUCVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622852 | |
| Record name | 7-Oxo-7-(thiophen-2-yl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7-(2-thienyl)heptanoic acid | |
CAS RN |
463301-90-8 | |
| Record name | 7-Oxo-7-(thiophen-2-yl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



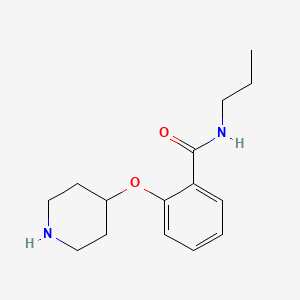
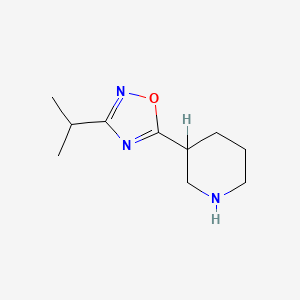

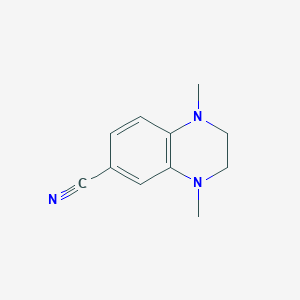
![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)


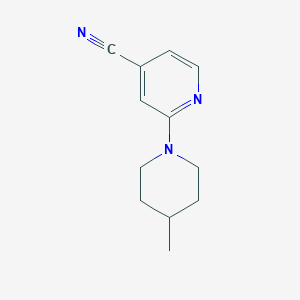
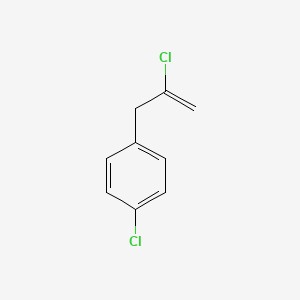
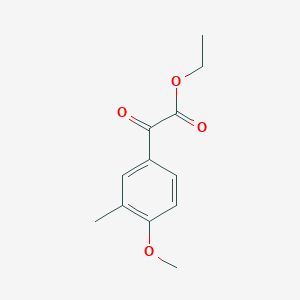
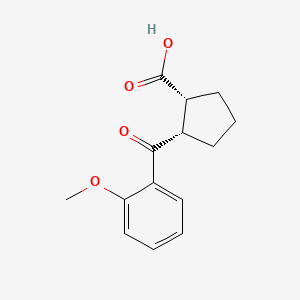
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
